molecular formula C3H3NO2Se B14679248 2,4-Selenazolidinedione CAS No. 39683-51-7

2,4-Selenazolidinedione

Cat. No.: B14679248
CAS No.: 39683-51-7
M. Wt: 164.03 g/mol
InChI Key: FOIUNOZNGBEQOJ-UHFFFAOYSA-N
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Description

Historical Context of Selenazolidinedione Synthesis and Related Heterocyclic Systems

The history of 2,4-selenazolidinedione is intrinsically linked to the development of its sulfur analog, 2,4-thiazolidinedione (B21345). The synthesis of the 2,4-thiazolidinedione core was first reported in the early 20th century and has since become a staple in medicinal chemistry. nih.gov The primary synthetic route to 2,4-thiazolidinediones involves the condensation of a thiourea (B124793) with a chloroacetic acid. nih.gov

Given the chemical similarities between sulfur and selenium, a parallel synthetic strategy for this compound can be proposed. The most plausible route would involve the reaction of selenourea (B1239437) with chloroacetic acid . Selenourea, an organoselenium compound with the formula Se=C(NH₂)₂, serves as the selenium-donating starting material. researchgate.net This reaction is analogous to the well-established synthesis of 2,4-thiazolidinediones and is considered one of the most efficient methods for preparing selenium-containing heterocycles. mdpi.com

While specific, dated reports on the first synthesis of this compound are scarce in readily available literature, the synthesis of various selenium-containing heterocycles has been an active area of research since the discovery of the biological importance of selenium. acs.org The general methods for constructing selenium heterocycles often involve the use of elemental selenium, isoselenocyanates, or selenourea, with the latter being a particularly useful precursor. mdpi.comrsc.org

Theoretical Significance of Selenium in Heterocyclic Ring Systems for Biological and Material Science Applications

The incorporation of a selenium atom into a heterocyclic ring in place of sulfur has profound theoretical implications for both biological and material science applications. These implications stem from the fundamental differences in the atomic properties of selenium and sulfur.

Biological Applications:

In the context of medicinal chemistry, selenium-containing compounds have shown a wide range of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties. acs.org The substitution of sulfur with selenium in a bioactive molecule can lead to:

Enhanced Biological Activity: The larger atomic radius and lower electronegativity of selenium compared to sulfur can alter the bond lengths and angles within the heterocyclic ring, potentially leading to a better fit in the active site of a biological target.

Modified Pharmacokinetics: The change in lipophilicity and electronic distribution upon selenium incorporation can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate.

Unique Redox Properties: Selenium compounds are known to be more easily oxidized and reduced than their sulfur counterparts. This can be particularly significant for compounds designed to interact with redox-sensitive pathways in the cell. For instance, some organoselenium compounds can mimic the activity of the selenoenzyme glutathione (B108866) peroxidase, a key player in the cellular antioxidant defense system.

The 2,4-thiazolidinedione scaffold is a well-known pharmacophore, with several derivatives being used as antidiabetic drugs. nih.gov It is hypothesized that this compound derivatives could exhibit similar or even enhanced biological activities, potentially acting as modulators of various receptors and enzymes.

Material Science Applications:

In material science, selenium-containing heterocycles are of interest for the development of organic conductors, semiconductors, and optoelectronic devices. acs.org The key properties of selenium that make it attractive for these applications include:

Higher Polarizability: The larger size and more diffuse valence orbitals of selenium lead to greater polarizability compared to sulfur, which can enhance intermolecular interactions and charge transport in organic materials.

Smaller Band Gap: Selenium-containing organic materials often exhibit smaller HOMO-LUMO energy gaps compared to their sulfur analogs. This property is advantageous for applications in organic solar cells and light-emitting diodes (LEDs), as it allows for the absorption and emission of light at longer wavelengths.

Stronger Intermolecular Interactions: The presence of selenium can lead to stronger intermolecular Se···Se and Se···N interactions, which can promote ordered packing in the solid state, a crucial factor for efficient charge transport in organic semiconductors.

Theoretical and computational studies on selenium-containing heterocycles have corroborated these potential advantages, suggesting that the strategic incorporation of selenium is a promising strategy for the design of novel functional materials.

Current Research Imperatives and Emerging Frontiers for this compound

Despite the compelling theoretical advantages, the practical exploration of this compound and its derivatives remains an underexplored area of chemical research. The current research imperatives and emerging frontiers for this compound can be summarized as follows:

Development of Efficient and Versatile Synthetic Methodologies: While the synthesis from selenourea and chloroacetic acid is a logical starting point, there is a need to develop robust and versatile synthetic protocols to access a wide range of substituted 2,4-selenazolidinediones. This includes methods for substitution at the N-3 and C-5 positions, which are crucial for tuning the compound's properties.

Comprehensive Biological Evaluation: A systematic investigation of the biological activities of a library of this compound derivatives is a critical next step. This should include screening for a broad range of therapeutic targets, including those targeted by their thiazolidinedione counterparts, such as PPARγ, as well as exploring novel biological activities.

Exploration in Material Science: The synthesis and characterization of this compound-based polymers and small molecules for applications in organic electronics is a promising research direction. Studies should focus on correlating the molecular structure with the material's electronic and optical properties.

Comparative Studies with Thiazolidinedione Analogs: Direct comparative studies between this compound and 2,4-thiazolidinedione derivatives are essential to experimentally validate the theoretical advantages of selenium incorporation. Such studies would provide invaluable structure-activity and structure-property relationships.

The field of this compound chemistry is ripe for exploration. The combination of a well-established heterocyclic scaffold with the unique properties of selenium offers a fertile ground for the discovery of new molecules with significant potential in both medicine and material science.

Properties

CAS No.

39683-51-7

Molecular Formula

C3H3NO2Se

Molecular Weight

164.03 g/mol

IUPAC Name

1,3-selenazolidine-2,4-dione

InChI

InChI=1S/C3H3NO2Se/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6)

InChI Key

FOIUNOZNGBEQOJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)[Se]1

Origin of Product

United States

Synthetic Methodologies for 2,4 Selenazolidinedione and Its Analogues

Core Selenazolidinedione Scaffold Construction

The creation of the fundamental 2,4-selenazolidinedione ring is the initial and most critical step. Methodologies analogous to those used for TZD synthesis are the most viable approaches.

Conventional Synthetic Approaches to the this compound Nucleus

The most common and historically significant method for synthesizing the 2,4-thiazolidinedione (B21345) nucleus involves the condensation of a thiourea (B124793) with an α-haloacetic acid, followed by hydrolysis. nih.gov By analogy, the synthesis of the this compound core would likely involve the reaction of selenourea (B1239437) with a haloacetic acid, such as chloroacetic acid or bromoacetic acid.

The proposed reaction mechanism begins with the nucleophilic attack of the selenium atom of selenourea on the α-carbon of the haloacetic acid. This is followed by an intramolecular cyclization to form a 2-imino-4-selenazolidinone intermediate. Subsequent acid-catalyzed hydrolysis of the imine group yields the final this compound product. nih.govsemanticscholar.org Concentrated hydrochloric acid is often used to facilitate both the cyclization and hydrolysis steps. semanticscholar.org

Table 1: Proposed Conventional Synthesis of this compound

Reactant 1Reactant 2Reagent/SolventIntermediateProduct
SelenoureaChloroacetic AcidWater, Conc. HCl2-Imino-4-selenazolidinoneThis compound

Green Chemistry Principles in Selenazolidinedione Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. For the synthesis of TZD derivatives, green chemistry approaches often involve using water as a solvent and employing catalysts that are reusable and non-toxic. researchgate.netrsc.org

A green approach to this compound synthesis would likely parallel these principles. The reaction of selenourea and a haloacetic acid could potentially be performed in water, which serves as a green solvent. researchgate.net Furthermore, the use of biodegradable catalysts, such as baker's yeast, has been shown to be effective in Knoevenagel condensations for TZD derivatives and could be explored for the synthesis of the core ring structure under mild conditions. researchgate.netrsc.org Solvent-free "grindstone" methods, which involve grinding solid reactants together, sometimes with a catalyst, also represent a green alternative by eliminating the need for solvents altogether. researchgate.net

Microwave-Assisted Synthetic Strategies for Expedited Formation

Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction times, often leading to higher yields and cleaner products. This technique has been successfully applied to the synthesis of the TZD nucleus and its derivatives. mdpi.comresearchgate.netrasayanjournal.co.in

For the synthesis of this compound, a mixture of selenourea and chloroacetic acid in water could be subjected to microwave irradiation. rasayanjournal.co.in This method is expected to significantly reduce the reaction time from hours, as required in conventional heating, to just a few minutes. researchgate.netrasayanjournal.co.in The reaction to form the 2-imino intermediate and the subsequent hydrolysis to the dione (B5365651) could both be accelerated under microwave conditions. researchgate.net For instance, a reported microwave-assisted synthesis of 2,4-thiazolidinedione involved refluxing the reactants for 6 minutes at 250 watts. rasayanjournal.co.in

Regioselective Functionalization and Derivatization of the this compound Ring

Once the this compound core is synthesized, further diversification can be achieved by introducing substituents at the nitrogen atom (position 3) and the activated methylene (B1212753) carbon (position 5).

Substitution Reactions at the Nitrogen Atom (N-Substitution)

The nitrogen atom at position 3 of the this compound ring possesses a proton that can be removed by a base, rendering the nitrogen nucleophilic. This allows for the introduction of various substituents via reactions with electrophiles, such as alkyl halides or aryl halides.

This N-substitution is typically performed on a pre-functionalized C5 position. For example, a 5-arylidene-2,4-selenazolidinedione could be treated with a base like potassium hydroxide (B78521) or potassium carbonate to form the corresponding potassium salt. nih.gov This salt can then react with an alkylating or arylating agent, such as 2-bromo-4'-nitroacetophenone (B1207750) or benzothiazole (B30560) methyl chloride, in a polar aprotic solvent like DMF to yield the N-substituted product. nih.gov

Table 2: Proposed N-Substitution Reactions for 5-Arylidene-2,4-selenazolidinedione

Starting MaterialBaseElectrophileSolventProduct Type
5-Arylidene-2,4-selenazolidinedionePotassium CarbonateAlkyl HalideAcetonitrile3-Alkyl-5-arylidene-2,4-selenazolidinedione
5-Arylidene-2,4-selenazolidinedionePotassium HydroxideAryl HalideDMF3-Aryl-5-arylidene-2,4-selenazolidinedione

Modifications at the Activated Methylene Carbon (C5-Substitution)

The methylene group at the C5 position of the this compound ring is flanked by two carbonyl groups, making its protons acidic and the carbon nucleophilic upon deprotonation. The most common method for functionalizing this position is the Knoevenagel condensation with aldehydes or ketones. nih.govresearchgate.net

This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyrrolidine, often in a solvent like ethanol (B145695) or toluene. mdpi.comresearchgate.net The reaction involves the deprotonation of the C5-methylene group, followed by a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. A subsequent dehydration step leads to the formation of a C5-ylidene derivative, for example, a 5-benzylidene-2,4-selenazolidinedione. nih.gov Microwave irradiation can also be employed to expedite this condensation, often in the presence of a solid support like silica (B1680970) gel. mdpi.com

Table 3: Catalysts and Conditions for Knoevenagel Condensation at C5

CatalystSolventConditionsProduct
Piperidine/Acetic AcidTolueneMicrowave, 110°C5-Arylidene-2,4-selenazolidinedione
Sodium AcetateGlacial Acetic AcidMicrowave, 200 watts5-Arylidene-2,4-selenazolidinedione
Baker's YeastEthanolRoom Temperature5-Arylidene-2,4-selenazolidinedione
Knoevenagel Condensation Reactions with Carbonyl Compounds

The Knoevenagel condensation is a cornerstone reaction for generating derivatives at the 5-position of the 2,4-thiazolidinedione ring, and by extension, the this compound ring. researchgate.netresearchgate.net This reaction involves the condensation of an active methylene compound—the C-5 position of the selenazolidinedione ring—with an aldehyde or ketone. This process is typically catalyzed by a weak base and results in the formation of a C=C double bond, yielding 5-arylidene or 5-alkylidene derivatives. researchgate.netyoutube.com

A wide variety of catalysts and conditions have been successfully employed for this transformation with TZD, which are anticipated to be effective for its selenium analog. These include traditional bases like piperidine in ethanol, as well as greener alternatives like baker's yeast. researchgate.netrsc.org The reaction generally proceeds by deprotonation of the C-5 methylene group, followed by nucleophilic attack on the carbonyl carbon of the aldehyde, and subsequent dehydration to form the final product. researchgate.net

Table 1: Representative Conditions for Knoevenagel Condensation with 2,4-Thiazolidinedione (Analogous for this compound)

Aldehyde Reactant Catalyst Solvent Conditions Yield (%) Reference
Various Aromatic Aldehydes Piperidine Ethanol Reflux Not Specified researchgate.net
4-Bromo Benzaldehyde Baker's Yeast Ethanol Room Temp, 40h 80 researchgate.net
4-Chloro Benzaldehyde Baker's Yeast Ethanol Room Temp, 40h 62 researchgate.net
4-Methoxybenzaldehyde Pyrrolidine Not Specified Not Specified ~100 semanticscholar.org

This interactive table summarizes various reported conditions for the synthesis of 5-arylidene-2,4-thiazolidinediones. These methods are considered directly applicable to the synthesis of the corresponding this compound derivatives.

Mannich Reaction Pathways for Aliphatic and Aromatic Substituents

The Mannich reaction is a key method for introducing aminomethyl substituents, typically at the N-3 position of the 2,4-thiazolidinedione ring. researchgate.netresearchgate.net It is a three-component reaction involving a compound with an active hydrogen (the N-H of the selenazolidinedione ring), formaldehyde, and a primary or secondary amine. semanticscholar.org This reaction provides a straightforward pathway to a diverse range of N-substituted derivatives with various aliphatic and aromatic amines. derpharmachemica.com

The general procedure involves stirring the 2,4-thiazolidinedione (or its 5-substituted derivative), formaldehyde, and the desired amine in a suitable solvent like absolute alcohol at room temperature. researchgate.netderpharmachemica.com

Table 2: Mannich Reaction Examples for N-3 Functionalization (Analogous for this compound)

Starting Material Amine Solvent Product Type Reference
2,4-Thiazolidinedione Various Secondary Amines Not Specified 3-(Aminomethyl)-2,4-thiazolidinedione semanticscholar.org
5-Arylidene-2,4-thiazolidinedione Primary/Secondary Amines Absolute Alcohol 3-(Aminomethyl)-5-arylidene-2,4-thiazolidinedione derpharmachemica.com

This interactive table illustrates the application of the Mannich reaction for creating N-substituted derivatives, a pathway that is directly analogous for the this compound scaffold.

Multicomponent Reaction Design for Complex this compound Derivatives

Multicomponent reactions (MCRs) offer an efficient strategy for synthesizing complex molecules in a single step, minimizing waste and saving time. For the TZD framework, one-pot procedures have been developed, often utilizing microwave irradiation to accelerate the reaction. nih.gov A representative MCR could involve the reaction of 2,4-thiazolidinedione, an arene-aldehyde, and an aryl chloride under microwave conditions to yield complex 3,5-disubstituted derivatives. nih.gov This approach is highly valuable for rapidly generating libraries of compounds for further study and is expected to be adaptable for the this compound core.

Advanced Analytical Techniques for Structural Elucidation in Synthetic Chemistry

Confirming the molecular architecture and purity of synthesized compounds is critical. A combination of spectroscopic and chromatographic methods is employed for the comprehensive characterization of this compound derivatives.

Spectroscopic Methodologies for Molecular Architecture Confirmation

Spectroscopic techniques are indispensable for verifying the covalent structure of newly synthesized molecules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural elucidation. nih.gov For Knoevenagel products, a characteristic singlet for the vinyl proton (=CH-) is typically observed in the ¹H NMR spectrum between 7.3 and 8.1 ppm. nih.gov For Mannich bases, the appearance of a singlet corresponding to the two protons of the N-CH₂-N methylene bridge is a key indicator of successful synthesis. derpharmachemica.com For organoselenium compounds specifically, ⁷⁷Se NMR is a powerful, albeit less common, technique. It provides direct information about the selenium atom's chemical environment, with distinct chemical shifts expected for the selenone core and any exocyclic selenium atoms, as has been demonstrated in other selenium heterocycles. acs.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. For this compound derivatives, strong absorption bands corresponding to the two carbonyl (C=O) groups within the ring are expected, typically appearing in the range of 1680-1755 cm⁻¹. nih.govnih.gov

Table 3: Key Spectroscopic Data for Thiazolidinedione/Selenazolidinedione Derivatives

Technique Feature Typical Signal/Region Reference
¹H NMR Vinyl Proton (Knoevenagel Product) δ 7.3 - 8.1 ppm (singlet) nih.gov
¹H NMR N-H Proton (unsubstituted ring) δ ~12.5 ppm (broad singlet) researchgate.net
IR Carbonyl Groups (C=O) 1680 - 1755 cm⁻¹ (strong) nih.gov
MS Molecular Ion Peak [M]+, [M+H]+, [M+Na]+ nih.govnih.gov
⁷⁷Se NMR Selenophene Ring Selenium δ ~611 ppm (by analogy) acs.org

This interactive table summarizes characteristic spectroscopic signals used to confirm the structure of the target compounds. The ⁷⁷Se NMR data is based on analogy with other selenium heterocycles.

Chromatographic Protocols for Compound Purity and Isolation

Chromatography is essential for monitoring reaction progress, isolating products, and determining the purity of the final compounds.

Thin Layer Chromatography (TLC) : TLC is routinely used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. researchgate.netnih.gov A common eluent system for these derivatives is a mixture of hexane (B92381) and ethyl acetate. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for assessing the final purity of synthesized compounds and for preparative purification. nih.gov Reversed-phase columns (e.g., C18) are commonly used. The analysis of organoselenium compounds can be enhanced by coupling HPLC with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), which allows for the specific detection and quantification of selenium-containing species. nih.govrsc.org For analysis by Electrospray Ionization Mass Spectrometry (LC/ESIMS), post-column addition of a complexing agent like a crown ether can be employed to reduce fragmentation and improve sensitivity for certain organoselenium compounds. nih.gov

Table 4: Example Chromatographic Conditions

Technique Details Purpose Reference
TLC Silica gel plates, Hexane/Ethyl Acetate (7:3) eluent Reaction monitoring nih.gov
HPLC Reversed-phase C18 column, Methanol/Water mobile phase Purity analysis and isolation nih.gov
HPLC-ICP-MS Reversed-phase C8 column, Water/Methanol with TFA mobile phase Speciation of seleno-compounds rsc.org

This interactive table outlines common and advanced chromatographic techniques for the analysis and purification of this compound analogues.

Table of Mentioned Compounds

Compound Name
This compound
2,4-Thiazolidinedione (TZD)
5-Arylidene-2,4-thiazolidinedione
5-Alkylidene-2,4-thiazolidinedione
3-(Aminomethyl)-2,4-thiazolidinedione
5-(furan-2-ylmethylene)thiazolidine-2,4-dione
5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione
Formaldehyde
Piperidine
Pyrrolidine
Morpholine
Sodium Acetate
Hexane
Ethyl Acetate
Ethanol
Dimethylformamide (DMF)
Acetic Acid

Theoretical and Computational Investigations of 2,4 Selenazolidinedione

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic characteristics. However, specific studies on 2,4-selenazolidinedione are not found in the reviewed literature.

Density Functional Theory (DFT) Calculations for Ground State Properties

No specific studies utilizing Density Functional Theory (DFT) to calculate the ground state properties of this compound, such as optimized geometry, vibrational frequencies, and thermodynamic parameters, have been identified in the available literature. Such calculations would be invaluable in providing a foundational understanding of the molecule's structural and energetic landscape.

Analysis of Frontier Molecular Orbitals (FMOs) for Electronic Transitions

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity and its behavior in chemical reactions. A search of scientific databases did not yield any studies that have performed an FMO analysis on this compound to determine its electronic transition properties and reactivity patterns.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule, thereby predicting its interaction with other chemical species. There are no available research articles that present an MEP map for this compound to visualize its electrostatic potential and predict its interaction behavior.

Molecular Modeling and Simulation Approaches in Drug Discovery Pipelines

Molecular modeling and simulation are powerful computational techniques used in modern drug discovery to predict the interaction of a ligand with its biological target. The application of these methods to this compound has not been documented in the scientific literature.

Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This is a key step in rational drug design. No studies were found that have performed molecular docking simulations with this compound to predict its binding affinity with any specific biological target.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide detailed information about the conformational changes and stability of a molecule and its complexes over time. A review of the literature indicates that no MD simulations have been reported for this compound to analyze its conformational landscape and stability, either in isolation or in a complex with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Development for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are crucial for the rational design of new therapeutic agents by correlating the chemical structure of compounds with their biological activities. For the related class of 2,4-thiazolidinediones, extensive QSAR models have been developed to predict their efficacy as, for example, antidiabetic or anticancer agents. researchgate.netnih.govnih.govmdpi.com These models often utilize a variety of molecular descriptors, including thermodynamic, electronic, and topological parameters, to build mathematical equations that can forecast the biological activity of novel derivatives. nih.govmdpi.com

For instance, a QSAR study on a series of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives identified key structural features influencing their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). mdpi.com The developed model, which showed a high correlation coefficient, highlighted the importance of specific structural patterns for biological activity. mdpi.com Similarly, other QSAR analyses on thiazolidinediones have successfully employed multiple linear regression and artificial neural networks to predict antimalarial and antihyperglycemic activities. researchgate.netnih.gov

In Silico Prediction of Intramolecular and Intermolecular Interactions

In silico methods, such as molecular docking, are powerful tools for predicting the binding modes and affinities of ligands with their biological targets. Numerous studies have employed these techniques to investigate the interactions of 2,4-thiazolidinedione (B21345) derivatives with various receptors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and vascular endothelial growth factor receptor 2 (VEGFR-2). researchgate.netnih.govnih.govsemanticscholar.orgmdpi.com

These molecular docking studies have provided valuable insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of thiazolidinedione-based compounds to the active sites of their target proteins. researchgate.netsemanticscholar.org For example, research on novel 2,4-thiazolidinedione derivatives has elucidated their binding patterns within the PPARγ active site, revealing critical interactions with specific amino acid residues. researchgate.netnih.gov

The prediction of intramolecular and intermolecular interactions is fundamental to understanding the mechanism of action and for the design of more potent and selective inhibitors. Computational tools can also predict potential drug-drug interactions by modeling the metabolism of compounds by cytochrome P450 isoforms. nih.govnih.gov

While these computational approaches are well-established for thiazolidinediones, their application to this compound is not documented in the reviewed literature. The larger atomic radius and different electronic properties of selenium compared to sulfur would likely lead to distinct interaction profiles, both within the molecule and with biological targets. Therefore, dedicated in silico studies are required to accurately predict the behavior of this compound and its potential derivatives.

Molecular Mechanisms of Biological Interaction for 2,4 Selenazolidinedione Derivatives

Investigation of Nuclear Receptor Modulation

Peroxisome Proliferator-Activated Receptor (PPAR) Binding and Activation Mechanisms

There is a significant volume of research demonstrating that 2,4-thiazolidinedione (B21345) derivatives are potent agonists of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor crucial for regulating glucose and lipid metabolism. nih.govnih.govselleckchem.comnps.org.au The mechanism involves the TZD headgroup forming hydrogen bonds with specific amino acid residues like Histidine 323, Histidine 449, and Tyrosine 473 within the ligand-binding domain of PPARγ. nih.gov This activation is a cornerstone of their use as insulin (B600854) sensitizers. nih.govnps.org.au However, specific studies detailing the binding affinities (such as Kd values) or the precise interaction mechanisms of 2,4-selenazolidinedione derivatives with PPARs were not found.

Gene Transcription Regulation Associated with Metabolic Pathways

The activation of PPARγ by thiazolidinedione ligands initiates a cascade of events leading to the regulation of target genes. Upon binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs). nih.gov This action modulates the transcription of genes involved in insulin signaling, glucose transport (e.g., GLUT4), and lipid metabolism, contributing to improved insulin sensitivity. nih.govnih.gov While this mechanism is well-established for TZDs, research specifically linking This compound to the transcriptional regulation of these metabolic pathways is not currently available in the public literature.

Enzyme Inhibition and Activation Studies

Aldose Reductase Modulatory Mechanisms and Polyol Pathway Intervention

The polyol pathway, in which aldose reductase converts glucose to sorbitol, is implicated in the development of diabetic complications. nagoya-u.ac.jpwikipedia.orgnih.gov Inhibition of aldose reductase is therefore a key therapeutic strategy. Numerous studies have evaluated 2,4-thiazolidinedione derivatives as aldose reductase inhibitors, with some compounds showing significant inhibitory activity. eurekaselect.comnih.govnih.gov The goal of this inhibition is to prevent the accumulation of sorbitol in tissues sensitive to osmotic stress. wikipedia.orgeurekaselect.com Despite the investigation of the sulfur analogs, specific data on the modulatory effects or inhibitory mechanisms of This compound derivatives on aldose reductase and their intervention in the polyol pathway have not been reported in the available literature.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Research

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway, making it a target for the treatment of type 2 diabetes and obesity. nih.govjuniperpublishers.com Research has identified various 2,4-thiazolidinedione derivatives that act as PTP1B inhibitors, with some demonstrating potent activity with low micromolar IC50 values. nih.govnih.gov However, a review of the scientific literature did not yield studies focused on the PTP1B inhibitory potential or mechanisms of This compound derivatives.

Exploration of Mechanisms Targeting α-Amylase and α-Glucosidase

Inhibiting the enzymes α-amylase and α-glucosidase in the digestive tract is a therapeutic approach to control high blood sugar levels after meals (postprandial hyperglycemia). mdpi.comnih.gov These enzymes are responsible for breaking down complex carbohydrates into absorbable sugars. scielo.br Several series of 2,4-thiazolidinedione derivatives have been synthesized and tested as inhibitors of both α-amylase and α-glucosidase, with some showing greater potency than the clinical drug acarbose. researchgate.netnih.govnih.govnih.gov Kinetic studies have been performed to understand their mode of inhibition. nih.gov At present, there is no available research specifically investigating the inhibitory mechanisms of This compound derivatives against these enzymes.

Concluding Remarks

The exploration of this compound derivatives for the specified biological targets represents an open area for future research. While the extensive studies on 2,4-thiazolidinediones provide a strong rationale for investigating their selenium isosteres, dedicated studies are required to elucidate the specific molecular interactions and therapeutic potential of the selenium-containing compounds.

Oxidative Stress Response Modulation at the Cellular Level

While organoselenium compounds, in general, are recognized for their antioxidant properties, specific studies detailing the mechanisms of this compound derivatives in modulating oxidative stress are limited. researchgate.net The broader class of selenium-containing heterocycles has been noted for its potential antioxidant and glutathione (B108866) peroxidase-like activities. researchgate.net

Detailed investigations into the specific free radical scavenging mechanisms and electron transfer processes of this compound derivatives are not extensively available in the current body of scientific literature. While the selenium atom in the heterocyclic ring is hypothesized to play a role in these processes, specific experimental data and mechanistic studies for this particular class of compounds are lacking.

The interaction of this compound derivatives with specific reactive oxygen species (ROS) pathways has not been a focus of published research. Consequently, there is a lack of data on how these compounds might modulate ROS-generating enzymes or interact with cellular components to mitigate oxidative damage.

Cellular Regulation Pathways

The influence of this compound derivatives on various cellular regulation pathways remains a largely unexplored area of research. In contrast, its sulfur-containing counterparts, 2,4-thiazolidinediones, have been extensively studied for their effects on cellular processes. nih.govnih.gov

There is a significant gap in the literature regarding the specific effects of this compound derivatives on cellular growth, proliferation, and differentiation. While some selenium-containing compounds have been investigated for their antiproliferative properties, dedicated studies on the this compound scaffold are not readily found. researchgate.net

The molecular mechanisms underlying any potential anti-inflammatory effects of this compound derivatives have not been elucidated in published studies. Although anti-inflammatory properties are a known attribute of some organoselenium compounds, specific data for the this compound class is absent. researchgate.net

The potential antimicrobial activities of this compound derivatives and their specific molecular targets, such as cytoplasmic Mur ligases, are not documented in the available scientific literature. While the antimicrobial properties of various heterocyclic compounds are a subject of interest, research has not specifically addressed the this compound scaffold in this context. nih.govnih.govmdpi.com

Lack of Evidence for this compound Derivatives as Receptor Tyrosine Kinase Inhibitors

Despite a comprehensive review of available scientific literature, there is a notable absence of research specifically investigating the role of this compound and its derivatives as inhibitors of Receptor Tyrosine Kinases (RTKs), including the Insulin-like Growth Factor-1 Receptor (IGF-1R). The current body of scientific evidence is focused on the therapeutic potential of the sulfur-containing analogs, thiazolidine-2,4-diones (TZDs), in various biological contexts, including their activity as kinase inhibitors.

The molecular framework of this compound, which features a selenium atom in place of the sulfur atom found in the well-studied TZDs, presents a unique chemical entity. However, its interactions with biological targets such as RTKs have not been documented in the accessible scientific literature. Consequently, a detailed analysis of the molecular mechanisms of biological interaction for this compound derivatives in the context of RTK inhibition cannot be provided at this time.

Further research is required to explore the potential biological activities of this compound derivatives and to determine if they share or diverge from the pharmacological profile of their thiazolidine-2,4-dione counterparts. Without such studies, any discussion on their efficacy as inhibitors of IGF-1R or other receptor tyrosine kinases would be purely speculative and would not meet the standards of scientific accuracy.

Absence of Specific Research Data for this compound Precludes Detailed Methodological Review

A comprehensive review of publicly available scientific literature reveals a significant gap in research specifically detailing the preclinical methodologies for the biological evaluation of this compound and its analogues. While the field of organoselenium chemistry is broad and encompasses a wide range of compounds with diverse biological activities, specific and detailed experimental protocols for this compound, as outlined in the requested article structure, are not present in the accessible research database.

The user-requested article intended to focus on the following preclinical methodologies:

In Vitro Assay Development and Implementation: This was to include specifics on spectrophotometric and fluorometric assays for quantifying enzyme activity, cell-based assays for studying cellular phenotypes and viability, and microbiological assays for assessing growth inhibition.

In Vivo Animal Model Systems for Mechanistic Research: This section was planned to detail the use of rodent models for elucidating metabolic pathway regulation and experimental infection models for antimicrobial efficacy assessment.

Despite extensive searches for primary research articles and reviews, no specific studies were identified that have published detailed methods or data corresponding to these evaluation techniques for this compound. The existing literature on related organoselenium compounds is often broad in scope and does not provide the granular, compound-specific details required to populate the requested article structure.

Therefore, it is not possible to generate a scientifically accurate and well-supported article on the "Preclinical Methodologies for Biological Evaluation of this compound Analogues" that adheres to the strict and detailed outline provided. The creation of such an article would necessitate access to non-public, proprietary research data or would require speculation, which falls outside the scope of providing factual and verifiable information.

Further research and publication in the scientific community are required before a comprehensive review of the preclinical evaluation of this compound can be compiled.

Preclinical Methodologies for Biological Evaluation of 2,4 Selenazolidinedione Analogues

In Vivo Animal Model Systems for Mechanistic Research

Inflammatory Models for Investigating Anti-inflammatory Mechanisms

To thoroughly investigate the anti-inflammatory mechanisms of 2,4-selenazolidinedione analogues, a tiered approach combining both in vitro and in vivo models is essential. This strategy allows for initial high-throughput screening followed by a more complex analysis within a living system.

In Vitro Models

Initial assessment of anti-inflammatory properties typically begins with cell-free and cell-based assays that are both rapid and cost-effective.

Membrane Stabilization and Protein Denaturation Assays: The human red blood cell (HRBC) membrane stabilization assay is a widely used in vitro method to evaluate anti-inflammatory activity. nih.gov It is predicated on the principle that damage to lysosomal membranes during inflammation is analogous to the lysis of red blood cells, which an effective anti-inflammatory agent can prevent by stabilizing the membrane. nih.gov Similarly, since inflammation can lead to protein denaturation, an assay measuring a compound's ability to inhibit this process for proteins like bovine serum albumin is also employed. nih.gov Studies on novel substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones have utilized these methods, demonstrating that derivatives with electron-withdrawing groups on the phenyl ring show significant activity. nih.gov

Cytokine and Mediator Release Assays: A hallmark of inflammation is the excessive production of pro-inflammatory molecules. Therefore, cell-based assays are critical for understanding a compound's mechanism. nih.gov These assays often involve stimulating immune cells, such as macrophages, or other relevant cell types like human airway smooth muscle cells, with an inflammatory agent like lipopolysaccharide (LPS) or specific cytokines (e.g., TNF-α, IL-1β). nih.gov The effectiveness of the test compound is measured by its ability to inhibit the subsequent release of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) and chemokines (e.g., RANTES, eotaxin), which is typically quantified by ELISA. nih.govnih.gov Research on TZD analogues such as troglitazone (B1681588) and rosiglitazone (B1679542) has confirmed their capacity to dose-dependently decrease the secretion of these inflammatory mediators. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-dione Analogues This table is interactive. You can sort and filter the data.

Compound ID Substitution on Phenyl Ring Method Concentration (µg/mL) % Inhibition Reference Standard
4k 4-Chloro HRBC Stabilization 500 90.64 ± 0.26 Diclofenac Sodium
4f 4-Fluoro HRBC Stabilization 500 89.61 ± 0.25 Diclofenac Sodium
4k 4-Chloro Protein Denaturation 500 88.59 ± 0.15 Diclofenac Sodium
4f 4-Fluoro Protein Denaturation 500 87.52 ± 0.17 Diclofenac Sodium

Data sourced from Suresha, G. P., et al. (2021). nih.gov

In Vivo Models

Positive in vitro data provides the rationale for moving into more complex in vivo models to assess a compound's efficacy and physiological effects in a whole organism.

Disease-Specific Inflammatory Models: The alloxan-induced diabetic rat model, while primarily for studying diabetes, is also highly relevant for assessing anti-inflammatory effects due to the chronic inflammatory nature of the disease. mdpi.com This model has been effectively used to evaluate TZD derivatives by measuring their impact on various biochemical markers of inflammation and oxidative stress. mdpi.com Furthermore, models using LPS to induce a systemic inflammatory response are critical for studying how compounds affect inflammatory signaling cascades like the NF-κB pathway. uni-luebeck.de This model is particularly pertinent for organoselenium compounds, which are known to modulate these pathways. nih.gov

Advanced Imaging and Omics Technologies for Molecular and Cellular Profiling

To achieve a deeper, systems-level understanding of how this compound analogues function at a molecular and cellular level, advanced imaging and omics technologies are indispensable.

Advanced Imaging

Modern imaging techniques offer the ability to visualize a drug's journey and impact within cells and organisms with high resolution. nih.govnih.gov

Subcellular and Real-Time Imaging: While specific imaging studies on this compound are not yet available, methodologies applied to its analogues are highly informative. For instance, cutting-edge research on TZDs has utilized 13C subcellular metabolomic tracer analysis combined with bioorthogonal click chemistry. nih.gov This powerful approach allows for the distinct measurement of mitochondrial and cytosolic metabolite pools, revealing how these drugs specifically alter metabolic pathways in different cellular compartments. nih.gov Standard fluorescence microscopy is also a cornerstone for observing drug-induced changes in cellular morphology, protein localization, and key cellular events like apoptosis. nih.gov

Whole-Body Imaging: In preclinical animal studies, hybrid imaging modalities like PET/CT and PET/MRI are transformative. numberanalytics.com By labeling a this compound analogue with a positron-emitting isotope, PET can non-invasively track the compound's biodistribution and accumulation in target tissues, providing critical pharmacokinetic data and confirming that the drug is reaching its intended site of action. nih.gov

Omics Technologies

The "omics" fields—proteomics and metabolomics—provide an unbiased, global snapshot of the molecular changes induced by a compound, offering profound insights into its mechanism of action and potential toxicity.

Proteomics and Toxicoproteomics: Proteomics involves the comprehensive analysis of the entire protein content of a cell or tissue. A toxicoproteomics study on human cardiomyocytes treated with TZD analogues revealed that the compounds caused mitochondrial dysfunction by impairing oxidative phosphorylation. nih.gov This approach was sensitive enough to distinguish different mechanisms of cell death induced by different analogues, with rosiglitazone promoting apoptosis and pioglitazone (B448) leading to necroptosis. nih.gov Another proteomics investigation in adipocytes identified not only expected targets related to fatty acid metabolism but also novel potential targets involved in cell division and apoptosis.

Metabolomics and Toxicometabolomics: Metabolomics analyzes the complete set of small-molecule metabolites, providing a direct functional readout of the cell's physiological state. Toxicometabolomics studies of TZDs in cardiomyocytes have uncovered a distinct metabolic shift away from fatty acid oxidation and toward anaerobic glycolysis. strath.ac.uknih.gov These studies also pointed to a significant disruption of the glutathione (B108866) system, indicating drug-induced oxidative stress. strath.ac.uknih.gov The integration of proteomic and metabolomic data provides a powerful, multi-omics view, enabling the identification of key molecular signatures that can serve as potential biomarkers for predicting drug efficacy or toxicity. strath.ac.uknih.gov

Table 2: Summary of Omics Findings for Thiazolidinedione (TZD) Analogues This table is interactive. You can sort and filter the data.

Omics Technology Model System TZD Analogue(s) Key Findings Implication
Toxicoproteomics Human Cardiomyocytes Rosiglitazone, Pioglitazone Impairment of oxidative phosphorylation; Upregulation of proteins in apoptosis (Rosiglitazone) and necroptosis (Pioglitazone) pathways. nih.gov Elucidation of distinct cardiotoxicity mechanisms. nih.gov
Proteomics 3T3-L1 Adipocytes Rosiglitazone Regulation of proteins in fatty acid metabolism (e.g., FAT/CD36, LPL); Identification of novel potential targets (e.g., APC2, eIF5A). Confirmation of action and discovery of new targets.
Toxicometabolomics Human Cardiomyocytes Pioglitazone, Rosiglitazone Metabolic shift from fatty acid oxidation to anaerobic glycolysis; Disruption of glutathione system. strath.ac.uknih.gov Insight into metabolic reprogramming and oxidative stress as toxicity mechanisms. strath.ac.uknih.gov
Integrated Proteomics & Metabolomics Human Cardiomyocytes Pioglitazone, Rosiglitazone Network analysis confirmed disrupted energy metabolism and identified key molecular signatures (L-ornithine, L-tyrosine, glutamine) associated with heart failure. strath.ac.uknih.gov Identification of potential biomarkers for predicting cardiotoxicity. strath.ac.uknih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Correlating Specific Structural Motifs with Modulatory Effects on Biological Targets

The exploration of how substitutions at various positions on the 2,4-selenazolidinedione ring affect its biological activity is a critical yet unaddressed area of research. For its sulfur analog, 2,4-thiazolidinedione (B21345), extensive research has established clear SAR, particularly concerning substitutions at the N-3 and C-5 positions, which significantly impact their activity as, for example, peroxisome proliferator-activated receptor gamma (PPARγ) agonists. It is hypothesized that similar structure-activity relationships may exist for this compound derivatives, but empirical evidence is required to validate this.

Rational Design Principles for Optimizing Molecular Recognition and Selectivity

The principles of rational drug design, which leverage the understanding of a biological target's three-dimensional structure to design molecules that bind with high affinity and selectivity, have not yet been applied to this compound. The foundational knowledge of how this scaffold interacts with various enzymes and receptors is a prerequisite for initiating such design strategies. Future research should focus on identifying the biological targets of this compound and elucidating the molecular interactions that govern its binding.

Pharmacophore Mapping and Its Application in De Novo Design

Pharmacophore mapping, a crucial tool in modern drug discovery, involves identifying the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. There are currently no published pharmacophore models for this compound derivatives. The development of such models would be invaluable for virtual screening and the de novo design of novel, potent, and selective ligands based on the this compound scaffold.

Future Perspectives and Research Trajectories for 2,4 Selenazolidinedione

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2,4-thiazolidinedione (B21345) derivatives is well-documented, often involving the condensation of chloroacetic acid with thiourea (B124793) or related precursors. researchgate.netnih.gov These methods, while effective, sometimes require harsh reaction conditions or the use of hazardous reagents. The future of synthesizing 2,4-selenazolidinedione and its derivatives will likely focus on the development of novel and sustainable, or "green," chemical processes.

The exploration of microwave-assisted synthesis, a technique that has shown success in accelerating the synthesis of 2,4-thiazolidinedione derivatives, presents a promising avenue for its selenium analog. nih.gov This method often leads to higher yields in shorter reaction times and with reduced solvent usage. Furthermore, the use of environmentally benign solvents and catalysts will be a key focus. The development of one-pot multicomponent reactions, which has been applied to the synthesis of some thiazolidinediones, could also be adapted for this compound, offering an efficient and atom-economical approach. nih.gov

Future research will likely explore the use of selenium-containing starting materials, such as selenourea (B1239437), in condensation reactions analogous to those used for thiazolidinediones. A key challenge will be managing the reactivity and potential toxicity of selenium reagents. Therefore, the development of stable and less hazardous selenium-transfer agents will be crucial for the advancement of sustainable synthetic routes.

Table 1: Comparison of Synthetic Approaches for 2,4-Thiazolidinedione and Projected Approaches for this compound

Feature2,4-Thiazolidinedione (Known)This compound (Projected)
Key Starting Materials Chloroacetic acid, thioureaChloroacetic acid, selenourea, other selenium nucleophiles
Common Synthetic Methods Knoevenagel condensation, Hantzsch synthesisAdaptation of known methods with selenium reagents
Sustainable Approaches Microwave-assisted synthesis, solvent-free reactionsMicrowave-assisted synthesis, use of green solvents, one-pot reactions
Key Challenges Use of hazardous reagents and solventsHandling of reactive and potentially toxic selenium precursors

Integration of Artificial Intelligence and Machine Learning in Compound Design and Mechanism Prediction

The application of artificial intelligence (AI) and machine learning (ML) in drug discovery is revolutionizing the way new therapeutic agents are designed and understood. mdpi.com For a compound with limited empirical data like this compound, computational approaches are invaluable for predicting its properties and potential biological activities.

Future research will undoubtedly leverage AI and ML algorithms to:

Predict Bioactivity: Based on the extensive data available for 2,4-thiazolidinediones and other organoselenium compounds, ML models can be trained to predict the potential biological targets and therapeutic applications of novel this compound derivatives. nih.gov

Optimize Compound Design: Generative AI models can design novel this compound structures with desired pharmacokinetic and pharmacodynamic properties, such as enhanced target affinity and reduced off-target effects.

Elucidate Mechanisms of Action: By analyzing complex biological data, ML can help to predict the mechanism of action of this compound, identifying the key cellular pathways and molecular interactions it influences. This can guide experimental validation and accelerate the drug development process.

Toxicity Prediction: A significant hurdle for selenium-containing compounds is their potential toxicity. AI models can be developed to predict the toxicity profiles of new this compound derivatives, enabling the early identification and prioritization of safer candidates.

The integration of AI and ML will not only accelerate the exploration of this compound's therapeutic potential but also contribute to a more rational and efficient drug design process.

Interdisciplinary Research at the Interface of Materials Science, Inorganic Chemistry, and Biomedicine

The unique properties of selenium suggest that the future of this compound research will be highly interdisciplinary, bridging materials science, inorganic chemistry, and biomedicine.

Materials Science: The incorporation of selenium into heterocyclic structures can influence their electronic and optical properties. This opens up possibilities for the use of this compound derivatives in the development of novel biomaterials, such as drug delivery systems or sensors. The selenium atom could act as a trigger for controlled drug release in response to specific biological stimuli.

Inorganic Chemistry: The coordination chemistry of this compound with various metal ions could lead to the development of new metallodrugs with unique therapeutic properties. The selenium atom can act as a soft ligand, forming stable complexes with a range of metals. These complexes could exhibit enhanced biological activity or novel mechanisms of action compared to the parent organic molecule.

Biomedicine: The established antioxidant and anticancer properties of various organoselenium compounds provide a strong rationale for investigating this compound in these areas. nih.govmdpi.com Furthermore, the known role of 2,4-thiazolidinediones as modulators of peroxisome proliferator-activated receptor-gamma (PPARγ) suggests that their selenium analogs could have applications in metabolic diseases like diabetes. nih.govnih.govhumanjournals.comglobalresearchonline.net

Collaborative efforts between chemists, materials scientists, and biologists will be essential to fully exploit the potential of this versatile scaffold.

Elucidating Undiscovered Biological Targets and Interaction Networks for Selenazolidinediones

While it is reasonable to hypothesize that 2,4-selenazolidinediones may share biological targets with their thiazolidinedione counterparts, such as PPARγ, it is also highly probable that the presence of selenium will lead to novel biological activities and interactions. The future in this area lies in a multi-pronged approach to target identification and network elucidation.

Target Identification: Modern chemical biology techniques, such as chemical proteomics and activity-based protein profiling, will be instrumental in identifying the direct binding partners of this compound derivatives within the cell. This will provide a more comprehensive understanding of their mechanism of action beyond the assumed targets.

Interaction Networks: Systems biology approaches, including transcriptomics, proteomics, and metabolomics, can be employed to map the global cellular response to treatment with this compound. This will help to uncover the broader biological networks and pathways that are modulated by these compounds.

Comparative Studies: Direct comparative studies of this compound and 2,4-thiazolidinedione derivatives will be crucial to delineate the specific contributions of the selenium atom to their biological activity. These studies will help to identify unique targets and interaction networks for the selenium-containing compounds.

The elucidation of these undiscovered biological targets and interaction networks will be key to unlocking the full therapeutic potential of selenazolidinediones and developing them into a new class of targeted therapies.

Table 2: Projected Research Focus for this compound in Comparison to 2,4-Thiazolidinedione

Research Area2,4-Thiazolidinedione (Established)This compound (Projected)
Primary Biological Target PPARγPPARγ, other nuclear receptors, novel targets
Therapeutic Areas Diabetes, inflammation, cancerDiabetes, inflammation, cancer, neurodegenerative diseases, infectious diseases
Key Research Questions Improving selectivity and reducing side effectsElucidating unique biological targets, understanding the role of selenium in activity
Experimental Approaches In vivo and in vitro assays targeting known pathwaysChemical proteomics, systems biology, comparative studies with sulfur analogs

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.